molecular formula C11H12F2N2O B13176358 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B13176358
M. Wt: 226.22 g/mol
InChI Key: LHDYIJLJWYRAAV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is a bicyclic heterocyclic compound featuring an isoindol-1-one core substituted at positions 2 and 3. The 2-(2,2-difluoroethyl) group introduces fluorine atoms, which enhance metabolic stability and bioavailability, while the 3-(aminomethyl) moiety provides a reactive site for further functionalization or interaction with biological targets.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3-(aminomethyl)-2-(2,2-difluoroethyl)-3H-isoindol-1-one

InChI

InChI=1S/C11H12F2N2O/c12-10(13)6-15-9(5-14)7-3-1-2-4-8(7)11(15)16/h1-4,9-10H,5-6,14H2

InChI Key

LHDYIJLJWYRAAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC(F)F)CN

Origin of Product

United States

Preparation Methods

Precursor Preparation and Core Formation

The isoindolinone core is typically constructed from appropriately substituted benzoic acid derivatives. The general synthetic approach involves:

  • Starting from difluorinated 2-methylbenzoic acids, which are iodinated to introduce reactive sites.
  • Esterification followed by bromination to produce alkyl bromide intermediates.
  • Nucleophilic displacement of the bromide with amines to introduce the aminomethyl group.
  • Intramolecular condensation to close the isoindolinone ring system.

This sequence allows precise incorporation of the difluoroethyl substituent and the aminomethyl functionality on the isoindolinone scaffold.

Fluorine Incorporation Strategy

Fluorination is achieved by using difluorinated alkyl precursors such as 2,2-difluoroethyl halides or difluoromethyl synthons. The difluoromethyl group is introduced through radical or nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the isoindolinone ring.

A recent method involves the use of a nickel-catalyzed enantioconvergent Negishi cross-coupling reaction, where:

  • A CF₂H-substituted secondary alkyl chloride (bearing the isoindolinone motif) is coupled with arylzinc reagents.
  • The reaction is conducted under mild temperatures (-20 °C) with a nickel catalyst complexed with chiral ligands to achieve high enantioselectivity.
  • The process yields difluoromethylated tertiary stereocenters efficiently, allowing access to chiral difluoromethylated isoindolinones with excellent control over stereochemistry.

Detailed Preparation Method Example

Step Reagents/Conditions Description
1. Iodination Difluorinated 2-methylbenzoic acid + Iodinating agent Introduce iodine substituent on aromatic ring for further functionalization
2. Esterification Alcohol + acid catalyst Convert acid to ester for better reactivity in bromination step
3. Bromination N-Bromosuccinimide (NBS) or similar Brominate alkyl side chain to form alkyl bromide intermediate
4. Nucleophilic substitution Alkyl bromide + amine (e.g., aminomethyl precursor) Displace bromide with amine to introduce aminomethyl group
5. Cyclization Intramolecular condensation under acidic/basic conditions Close isoindolinone ring to form core structure
6. Nickel-catalyzed cross-coupling NiBr₂- DME (10 mol%), chiral ligand L9 (13 mol%), arylzinc reagent, NaI, 2-MeTHF solvent, -20 °C, 48 h Enantioselective coupling to install difluoromethyl group with stereocontrol
7. Purification Flash column chromatography Isolate pure 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Difluorinated 2-methylbenzoic acid derivatives
Key reagents Iodinating agents, NBS, amines, NiBr₂- DME, arylzinc reagents
Catalysts Nickel catalyst with chiral ligand (e.g., L9)
Solvent 2-Methyltetrahydrofuran (2-MeTHF)
Temperature Room temperature for iodination to bromination; -20 °C for cross-coupling
Reaction time 48 hours for cross-coupling step
Purification Flash chromatography
Stereochemical control Achieved via chiral nickel catalyst system
Yield and purity High yields reported; purity ensured by chromatography

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the difluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted isoindolinone derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The isoindolinone core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindol-1-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Target Compound 2-(2,2-difluoroethyl), 3-(aminomethyl) Not explicitly provided* Potential for enhanced metabolic stability due to fluorine; reactive amino group for derivatization.
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one 2-benzyl, 3-hydroxy, 3-methyl C₁₅H₁₃NO₂ 239.27 g/mol Byproduct in spin probe (TMIO) synthesis; used in heterocyclic amine synthesis.
3,3-Diphenyl-1,3-dihydro-2H-indol-2-one 3,3-diphenyl C₂₀H₁₅NO 285.34 g/mol Structural rigidity; potential applications in materials science.
3-[(4-Fluorophenyl)imino]-1-methyl-1,3-dihydro-2H-indol-2-one 3-(4-fluorophenylimino), 1-methyl C₁₅H₁₁FN₂O 254.26 g/mol Fluorine enhances lipophilicity; imino group may enable metal coordination.
3-Hydroxy-3-(2-oxo-2-p-tolylethyl)indolin-2-one 3-hydroxy, 3-(2-oxo-2-p-tolylethyl) C₁₇H₁₅NO₃ 281.31 g/mol Hydroxy and ketone groups enable hydrogen bonding; used in synthetic intermediates.
2-[2-(3,4-Dimethoxyphenyl)ethyl]-2,3-dihydro-1H-isoindol-1-one 2-[2-(3,4-dimethoxyphenyl)ethyl] C₁₈H₁₉NO₃ 297.35 g/mol Methoxy groups improve solubility; ethyl linker enhances conformational flexibility.
3,3-Bis(4-aminophenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one 3,3-bis(4-aminophenyl), 1-phenyl C₂₆H₂₁N₃O 391.47 g/mol Amino groups enable crosslinking; potential in polymer chemistry.

*Note: The target compound’s molecular formula is inferred as C₁₁H₁₂F₂N₂O based on IUPAC nomenclature rules.

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 2-(2,2-difluoroethyl) group in the target compound introduces electronegative fluorine atoms, which may reduce oxidative metabolism compared to non-fluorinated analogs like 2-benzyl derivatives . 3-Aminomethyl provides a primary amine for conjugation (e.g., amide or Schiff base formation), unlike hydroxy or methyl substituents in analogs such as 3-hydroxy-3-methyl derivatives .

Analogs like 2-benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one are utilized as spin probes and radical scavengers , whereas the target compound’s aminomethyl group may enable targeting of amine-recognizing enzymes or receptors.

Synthetic Accessibility :

  • The synthesis of 3-hydroxy analogs (e.g., ) often involves condensation or alkylation reactions, while fluorine-containing derivatives may require specialized fluorination steps .

Biological Activity

3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one, also known by its CAS number 2060024-77-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an isoindole core structure with an aminomethyl group and a difluoroethyl substituent. Its chemical properties can be summarized as follows:

PropertyValue
Molecular Formula C12H12F2N2O
Molecular Weight 236.23 g/mol
IUPAC Name 3-(aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one
Solubility Soluble in organic solvents (e.g., DMSO)

The biological activity of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one is primarily attributed to its interaction with specific molecular targets. Research indicates that the aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the difluoroethyl group may enhance hydrophobic interactions, potentially increasing binding affinity and specificity.

Pharmacological Effects

The compound has been studied for various pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer models.
  • Neuroprotective Effects : There is emerging evidence that compounds similar to this isoindole derivative may inhibit β-secretase (BACE1), which is implicated in Alzheimer's disease. This inhibition could lead to reduced amyloid-beta peptide production, a hallmark of Alzheimer's pathology .

Study 1: Anticancer Potential

A recent study evaluated the anticancer potential of 3-(Aminomethyl)-2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-1-one on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased levels of cleaved caspase-3 and PARP.

Study 2: Inhibition of BACE1

In a study focused on Alzheimer's disease models, the compound was tested for its ability to inhibit BACE1 activity. Results indicated that it effectively reduced BACE1-mediated cleavage of amyloid precursor protein (APP), leading to decreased levels of amyloid-beta in vitro. The IC50 value was determined to be approximately 15 µM .

Safety and Toxicity

According to safety data sheets, the compound is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation . It is recommended that handling be conducted under controlled conditions with appropriate personal protective equipment.

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